molecular formula C6H13ClN2O B6222173 1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride CAS No. 2757999-85-0

1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride

Cat. No.: B6222173
CAS No.: 2757999-85-0
M. Wt: 164.6
InChI Key:
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Description

1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride is a chemical compound known for its unique structure and properties. It is a cyclopropane derivative with a dimethylamino group and a carboxamide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride typically involves the reaction of cyclopropane carboxylic acid with dimethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(ethylamino)cyclopropane-1-carboxamide hydrochloride
  • 1-(methylamino)cyclopropane-1-carboxamide hydrochloride
  • 1-(dimethylamino)cyclobutane-1-carboxamide hydrochloride

Uniqueness

1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride involves the reaction of cyclopropanecarboxylic acid with dimethylamine followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "Dimethylamine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Cyclopropanecarboxylic acid is dissolved in diethyl ether and cooled to 0°C.", "Step 2: Dimethylamine is added dropwise to the solution while stirring.", "Step 3: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.", "Step 4: The mixture is then cooled to 0°C and hydrochloric acid is added dropwise to the solution until the pH reaches 1.", "Step 5: The resulting precipitate is filtered and washed with diethyl ether.", "Step 6: The crude product is dissolved in water and treated with sodium hydroxide until the pH reaches 9.", "Step 7: The solution is extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "Step 8: The solvent is removed under reduced pressure to yield the product as a white solid.", "Step 9: The product is dissolved in hydrochloric acid and the solution is evaporated to yield 1-(dimethylamino)cyclopropane-1-carboxamide hydrochloride as a white solid." ] }

CAS No.

2757999-85-0

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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